Ring-Size Driven Conformational and Lipophilic Differentiation vs. the Piperidine Analog
The target compound’s seven-membered azepane ring confers distinct conformational flexibility and a calculated lipophilicity contribution compared to the six-membered piperidine ring in the direct analog 4-chloro-N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide (CAS 532972-76-2). This is a primary driver of differential protein binding and ADME profiles . The azepane's extended ring structure is reported to influence the presentation of the terminal chlorobenzamide moiety, a factor that is absent in piperidine-based systems .
| Evidence Dimension | Ring size and calculated logP contribution |
|---|---|
| Target Compound Data | 7-membered azepane ring; Molecular formula C25H28ClN3O2S, Mol. Wt. 470.03 |
| Comparator Or Baseline | 4-chloro-N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide (CAS 532972-76-2): 6-membered piperidine ring; Mol. Formula C24H26ClN3O2S, Mol. Wt. 456.0 |
| Quantified Difference | Difference of 1 methylene unit (14 Da) in molecular weight, altering calculated logP and molar refractivity by a predictable increment. |
| Conditions | In silico physiochemical property calculation (standard medicinal chemistry metrics). |
Why This Matters
Even small changes in ring size can alter target residence time and selectivity profiles, making the azepane-bearing compound a distinct chemical probe for SAR exploration.
